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Compound of Interest

Compound Name: 2,3,5-Trichloroisonicotinic acid

Cat. No.: B1337485 Get Quote

Disclaimer: Extensive searches of public spectroscopic databases and chemical literature did

not yield experimentally obtained NMR, IR, and mass spectrometry data for 2,3,5-
trichloroisonicotinic acid. The following data is a theoretical prediction based on the chemical

structure and established spectroscopic principles.

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,3,5-trichloroisonicotinic acid, alongside generalized experimental protocols for

acquiring such data. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,3,5-
trichloroisonicotinic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 Singlet 1H H-6

~13-14 Broad Singlet 1H COOH

Solvent: DMSO-d₆
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Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~165 C=O

~152 C-2

~148 C-6

~140 C-4

~135 C-3

~125 C-5

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid)

~1700 Strong C=O stretch (carboxylic acid)

~1550 Medium
C=C/C=N stretch (aromatic

ring)

~1300 Medium C-O stretch

800-700 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

225/227/229 High
[M]⁺ (Molecular ion with

chlorine isotopes)

180/182/184 Medium [M-COOH]⁺

145/147 Medium [M-COOH-Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

solid organic compound such as 2,3,5-trichloroisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 2,3,5-trichloroisonicotinic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Tune and lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:
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Acquire the ¹H spectrum using a standard pulse sequence.

Set appropriate parameters, including spectral width, acquisition time, and number of

scans.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be

required compared to ¹H NMR.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Background Collection:

Collect a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of solid 2,3,5-trichloroisonicotinic acid onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect the sample spectrum.

Clean the ATR crystal and anvil thoroughly after the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples.

Ionization:

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV) in the ion source.

Mass Analysis:

The resulting positively charged molecular ions and fragment ions are accelerated into the

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The ions are separated based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Visualization
Spectroscopic Analysis Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2,3,5-Trichloroisonicotinic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337485#2-3-5-trichloroisonicotinic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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